(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid
Overview
Description
“(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid” is a compound with the molecular formula C11H10N2O2S . It has a molecular weight of 234.28 g/mol . The IUPAC name for this compound is 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetic acid . Thiazole derivatives, such as this compound, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of “(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
“(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid” has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound’s topological polar surface area is 104 Ų .Scientific Research Applications
Synthesis and Pharmacological Characterization
(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid derivatives have been synthesized and characterized for their pharmacological properties. For instance, compounds similar in structure have been investigated for their activity at ionotropic and metabotropic glutamate receptors (Conti et al., 2007). This type of research is crucial for understanding the potential therapeutic applications of these compounds in neurological and psychiatric disorders.
Photo-Degradation Studies
Research on the photo-degradation behavior of thiazole-containing compounds, including derivatives of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid, has been conducted. This includes studying how these compounds degrade under exposure to light, which is essential for understanding their stability and potential applications in pharmaceuticals (Wu et al., 2007).
Anticancer Research
Compounds derived from (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid have been evaluated for their anticancer activity. For example, some derivatives have shown significant activity against various cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Antimicrobial Applications
Some derivatives of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid exhibit antimicrobial activity. Research has focused on synthesizing new compounds and testing them against various bacterial and fungal strains, which is valuable for developing new antimicrobial agents (Mickevičius et al., 2013).
Electrophilic Aromatic Reactivities
Studies on the reactivities of thiazole derivatives, including those related to (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid, have been conducted. This research helps in understanding the chemical properties of these compounds and their potential applications in organic synthesis (August et al., 1986).
Future Directions
Thiazole derivatives, such as “(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid”, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on developing new thiazole-based compounds with improved therapeutic properties and minimal side effects .
properties
IUPAC Name |
2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-11-13-10(7-4-2-1-3-5-7)8(16-11)6-9(14)15/h1-5H,6H2,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCCMQRKDKYYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303221 | |
Record name | (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid | |
CAS RN |
49779-98-8 | |
Record name | MLS002920663 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 49779-98-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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